molecular formula C20H19N3O3 B2880848 N-([2,4'-bipyridin]-4-ylmethyl)-2-(2-methoxyphenoxy)acetamide CAS No. 2034433-22-0

N-([2,4'-bipyridin]-4-ylmethyl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2880848
CAS No.: 2034433-22-0
M. Wt: 349.39
InChI Key: LAEFKUZBUZPCPO-UHFFFAOYSA-N
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Description

N-([2,4’-bipyridin]-4-ylmethyl)-2-(2-methoxyphenoxy)acetamide is a synthetic organic compound that belongs to the class of bipyridine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring a bipyridine moiety and a methoxyphenoxy group, suggests potential utility in coordination chemistry and as a ligand in metal complexes.

Scientific Research Applications

    Chemistry: As a ligand in coordination chemistry, forming complexes with transition metals.

    Biology: Potential use in studying biological systems where bipyridine derivatives are known to interact with biomolecules.

    Medicine: Possible applications in drug design and development, particularly in targeting metal ions in biological systems.

    Industry: Use in the development of new materials, such as catalysts or sensors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-2-(2-methoxyphenoxy)acetamide typically involves the following steps:

    Formation of the bipyridine core: This can be achieved through the coupling of pyridine derivatives under conditions such as Suzuki or Stille coupling.

    Introduction of the methoxyphenoxy group: This step may involve etherification reactions where a phenol derivative reacts with a suitable alkylating agent.

    Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with an acyl chloride or an ester under appropriate conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-([2,4’-bipyridin]-4-ylmethyl)-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The bipyridine moiety can be oxidized to form N-oxides.

    Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.

    Substitution: The methoxy group can be substituted under nucleophilic aromatic substitution conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Conditions involving strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.

Mechanism of Action

The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)-2-(2-methoxyphenoxy)acetamide would depend on its specific application. In coordination chemistry, it acts as a ligand, binding to metal ions through the nitrogen atoms of the bipyridine moiety. This interaction can influence the reactivity and properties of the metal center, making it useful in catalysis or material science.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A well-known ligand in coordination chemistry.

    4,4’-Bipyridine: Another bipyridine derivative with similar applications.

    N-(2-pyridylmethyl)-2-(2-methoxyphenoxy)acetamide: A structurally related compound with potential similar applications.

Uniqueness

N-([2,4’-bipyridin]-4-ylmethyl)-2-(2-methoxyphenoxy)acetamide is unique due to the specific positioning of the bipyridine and methoxyphenoxy groups, which may confer distinct binding properties and reactivity compared to other bipyridine derivatives.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-25-18-4-2-3-5-19(18)26-14-20(24)23-13-15-6-11-22-17(12-15)16-7-9-21-10-8-16/h2-12H,13-14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAEFKUZBUZPCPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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